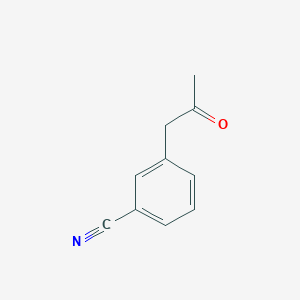

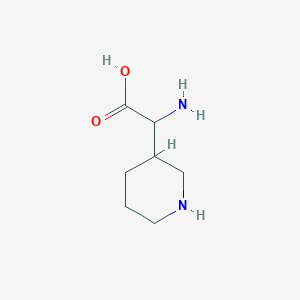

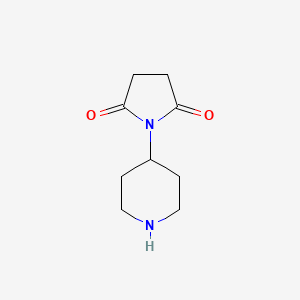

![molecular formula C8H5NO2 B1611242 Benzo[d][1,3]dioxole-4-carbonitrile CAS No. 161886-19-7](/img/structure/B1611242.png)

Benzo[d][1,3]dioxole-4-carbonitrile

Vue d'ensemble

Description

Benzo[d][1,3]dioxole-4-carbonitrile is a chemical compound used primarily for research and development .

Synthesis Analysis

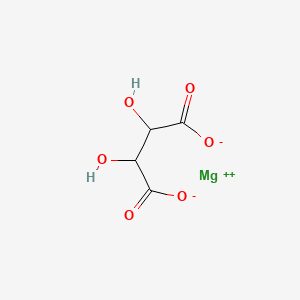

The synthesis of this compound involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn (II) under solvothermal conditions . This process yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis

The structure of this compound has been determined by single-crystal X-ray diffraction studies . In the case of MOF-1-dioxole, the dioxole group binds to the Zn (II) ions .Chemical Reactions Analysis

This compound has been used in the synthesis of a series of benzodioxole compounds, which were evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines .Applications De Recherche Scientifique

1. Environmental and Occupational Health Research

- Studies have utilized Benzo[d][1,3]dioxole-4-carbonitrile, often in the form of Benzo[a]pyrene, a structurally related compound, to assess the health risks in workers exposed to polycyclic aromatic hydrocarbons (PAHs). The detection of PAH-DNA adducts in white blood cells of foundry workers indicated a significant relation to benzo(a)pyrene exposure, suggesting its use as a biomarker in environmental and occupational health research (Perera et al., 1988).

2. Cancer Research and Risk Assessment

- Benzo(a)pyrene diol epoxide, a metabolite of this compound, has been used in research to understand its role in inducing chromosomal aberrations and assessing the risk of lung cancer. The increased frequency of BPDE-induced chromosomal aberrations in lung cancer patients compared to controls highlights its significance in genetic susceptibility and cancer risk assessment (Wei et al., 1996).

3. Toxicology and Risk Assessment

- The compound's toxicokinetic properties, including its metabolism and the formation of DNA adducts, have been extensively studied. For instance, research on benzo[a]pyrene's metabolism in humans after oral micro-dosing indicated rapid absorption and extensive metabolism, shedding light on its toxicological behavior and potential risks (Madeen et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

1,3-benzodioxole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUFACZBIOTVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475723 | |

| Record name | Benzo[d][1,3]dioxole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-19-7 | |

| Record name | Benzo[d][1,3]dioxole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

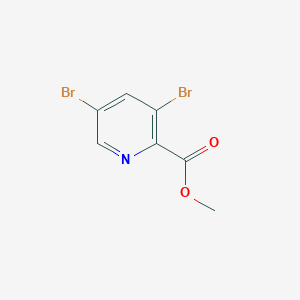

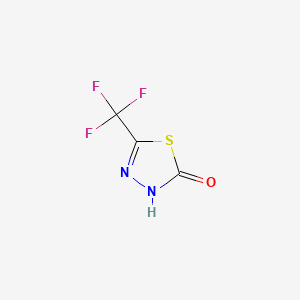

![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)